molecular formula C5H6N2S B12536033 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-16-8

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione

Cat. No.: B12536033
CAS No.: 653603-16-8
M. Wt: 126.18 g/mol
InChI Key: FNEOSHRHIQZMJR-UHFFFAOYSA-N
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Description

2,7-Diazabicyclo[221]hept-5-ene-3-thione is a bicyclic compound that features a unique structure with two nitrogen atoms and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product scaffolds, including diazabicyclo[2.2.1]heptane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This typically includes optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as epoxides, lactones, and polyfunctionalized bicyclic systems .

Scientific Research Applications

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron density transfers and bond formation/breaking processes. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione is unique due to its specific arrangement of nitrogen atoms and the presence of a thione group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

653603-16-8

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione

InChI

InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8)

InChI Key

FNEOSHRHIQZMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2NC1C(=S)N2

Origin of Product

United States

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